molecular formula C18H16N6O2S B2809510 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105235-00-4

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2809510
CAS No.: 1105235-00-4
M. Wt: 380.43
InChI Key: MCESRWNCBKQXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer and inflammatory disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Future Directions

The future directions for research on this compound could include further studies on its potential chemotherapeutic activities, as well as investigations into its physical and chemical properties, safety profile, and mechanism of action .

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound interacts with the ligand-binding domain (LBD) of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

Biochemical Pathways

Upon activation, PPARα heterodimerizes with the retinoid X receptor and recognizes peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . Therefore, the activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The theoretical calculation of their lipophilicity as c log p was performed , which can influence the compound’s bioavailability and distribution.

Result of Action

The activation of PPARα by this compound can lead to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . This makes PPARα a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Action Environment

The correlation of the biological data of the active compounds with their theoretically calculated c log p values revealed that lipophilicity influences the biological response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of Thioether Group: The thioether group is introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Isoxazole Derivatives: Compounds containing the isoxazole ring also show similar pharmacological properties.

Uniqueness

What sets 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide apart is its unique combination of the pyrazolo[3,4-d]pyridazine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile therapeutic agent.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-11-8-15(23-26-11)20-16(25)10-27-18-17-14(12(2)21-22-18)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCESRWNCBKQXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.